

## Application Notes and Protocols for N-dodecylpSar25 in mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | N-dodecyl-pSar25 |           |
| Cat. No.:            | B15591769        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The development of potent and safe mRNA vaccines relies heavily on the design of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. A key component of conventional LNPs is a polyethylene glycol (PEG)-conjugated lipid, which provides a hydrophilic corona to stabilize the particles and prolong their circulation time. However, concerns regarding the potential for PEG-specific immune responses have prompted the exploration of alternative stealth polymers.

Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has shown significant promise as a substitute for PEG. **N-dodecyl-pSar25** is a specific polysarcosine-lipid conjugate, where a 12-carbon alkyl chain (dodecyl) is attached to a polysarcosine polymer with an average of 25 repeating units. This molecule is designed to be incorporated into LNP formulations to enhance their stability and delivery efficiency while potentially mitigating the immunogenicity concerns associated with PEGylated lipids.

These application notes provide an overview of the use of **N-dodecyl-pSar25** in the development of mRNA vaccines, including comparative physicochemical data, detailed experimental protocols for LNP formulation and evaluation, and a visualization of the cellular uptake and endosomal escape pathway.



### **Data Presentation**

The following tables summarize the expected quantitative data for mRNA lipid nanoparticles formulated with **N-dodecyl-pSar25** in comparison to traditional PEG-containing LNPs. The data is extrapolated from studies on structurally similar polysarcosine lipids (e.g., C14, C16, and C18-pSar25) as a direct comparative study on **N-dodecyl-pSar25** is not yet publicly available.

Table 1: Physicochemical Characterization of mRNA-LNPs

| LNP<br>Formulation              | Mean Particle<br>Size (nm) | Polydispersity<br>Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential<br>(mV)       |
|---------------------------------|----------------------------|-------------------------------|------------------------------|------------------------------|
| Standard LNP<br>(PEG-lipid)     | 80 - 100                   | < 0.2                         | > 90%                        | Slightly negative            |
| pSar-LNP (N-<br>dodecyl-pSar25) | 80 - 120                   | < 0.2                         | 80 - 95%                     | Slightly negative to neutral |

Table 2: In Vitro mRNA Expression

| LNP Formulation                 | Cell Line                  | Reporter Gene | Relative Luminescence Units (RLU) - Normalized to Standard LNP |
|---------------------------------|----------------------------|---------------|----------------------------------------------------------------|
| Standard LNP (PEG-<br>lipid)    | HEK293T                    | Luciferase    | 1.0                                                            |
| pSar-LNP (N-dodecyl-<br>pSar25) | HEK293T                    | Luciferase    | 1.0 - 1.5                                                      |
| Standard LNP (PEG-<br>lipid)    | Dendritic Cells<br>(DC2.4) | Luciferase    | 1.0                                                            |
| pSar-LNP (N-dodecyl-<br>pSar25) | Dendritic Cells<br>(DC2.4) | Luciferase    | 1.2 - 2.0                                                      |



Table 3: In Vivo mRNA Expression (Intramuscular Injection in Mice)

| LNP Formulation                 | Reporter Gene | Protein Expression<br>at Injection Site<br>(RLU) - 24h post-<br>injection | Systemic Protein<br>Expression (e.g., in<br>spleen) (RLU) - 24h<br>post-injection |
|---------------------------------|---------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Standard LNP (PEG-<br>lipid)    | Luciferase    | Baseline                                                                  | Baseline                                                                          |
| pSar-LNP (N-dodecyl-<br>pSar25) | Luciferase    | Expected to be comparable or slightly higher than Standard LNP            | Expected to be comparable or slightly higher than Standard LNP                    |

## **Experimental Protocols**

# **Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing**

This protocol describes the formulation of mRNA-LNPs containing **N-dodecyl-pSar25** using a microfluidic mixing device.

#### Materials:

- Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
- Cholesterol in ethanol
- N-dodecyl-pSar25 in ethanol
- mRNA encoding the antigen of interest in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)



· Phosphate-buffered saline (PBS), sterile

#### Procedure:

- Prepare Lipid Stock Solution:
  - In an ethanol-compatible vial, mix the ionizable lipid, DSPC, cholesterol, and N-dodecylpSar25 at a molar ratio of 50:10:38.5:1.5.
  - The total lipid concentration in ethanol should be between 10-25 mg/mL.
- Prepare mRNA Solution:
  - Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration suitable for the desired mRNA-to-lipid ratio.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid solution in ethanol into one syringe and the mRNA solution in the aqueous buffer into another syringe.
  - Set the flow rate ratio of the aqueous to organic phase to 3:1.
  - Set the total flow rate to a value between 2-12 mL/min.
  - Initiate the mixing process to generate the LNPs.
- Purification:
  - Collect the resulting LNP dispersion.
  - Transfer the LNP dispersion to a pre-hydrated dialysis cassette.
  - Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS,
     to remove ethanol and non-encapsulated mRNA.
- Sterilization and Storage:



- Recover the purified LNPs from the dialysis cassette.
- Sterilize the LNP formulation by passing it through a 0.22 μm sterile filter.
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

#### **Protocol 2: Characterization of mRNA-LNPs**

- 1. Particle Size and Polydispersity Index (PDI):
- Dilute the LNP formulation in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
- 2. mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
- The encapsulation efficiency is calculated as: ((Total RNA fluorescence Free RNA fluorescence) / Total RNA fluorescence) \* 100%.
- 3. Zeta Potential:
- Dilute the LNP formulation in a low-salt buffer (e.g., 10 mM NaCl).
- Measure the zeta potential using Laser Doppler Velocimetry.

## **Protocol 3: In Vitro Transfection Efficiency**

#### Materials:

- HEK293T cells or other suitable cell line
- Complete cell culture medium
- mRNA-LNPs encoding a reporter protein (e.g., Luciferase)
- Luciferase assay reagent
- Luminometer



#### Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
  - Incubate overnight at 37°C and 5% CO2.
- Transfection:
  - Dilute the mRNA-LNPs to the desired concentrations in fresh cell culture medium.
  - Remove the old medium from the cells and add the medium containing the mRNA-LNPs.
  - Incubate for 24-48 hours.
- · Quantification of Protein Expression:
  - Lyse the cells according to the luciferase assay manufacturer's protocol.
  - Add the luciferase substrate to the cell lysate.
  - Measure the luminescence using a luminometer.
  - Normalize the results to the total protein concentration in each well.

### **Visualizations**

## **Experimental Workflow for LNP Formulation and Evaluation**





Click to download full resolution via product page

Caption: Workflow for mRNA-LNP formulation and evaluation.

## Cellular Uptake and Endosomal Escape Pathway





Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape of pSar-LNPs.

• To cite this document: BenchChem. [Application Notes and Protocols for N-dodecyl-pSar25 in mRNA Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15591769#n-dodecyl-psar25-in-the-development-of-mrna-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com